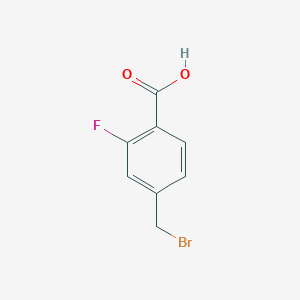

4-(Bromomethyl)-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTLFAWLFXOZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Closer Look at a Specialized Building Block

The utility of 4-(Bromomethyl)-2-fluorobenzoic acid in advanced synthetic endeavors stems from the distinct reactivity of its functional groups. The bromomethyl (-CH₂Br) group acts as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the benzoic acid framework onto a wide array of molecules, including those containing oxygen, nitrogen, or sulfur nucleophiles, to forge new carbon-heteroatom bonds.

Simultaneously, the carboxylic acid (-COOH) group provides another site for chemical modification. It can be readily converted into esters, amides, or acid chlorides, opening up a different set of synthetic possibilities. The presence of the fluorine atom at the ortho position to the carboxylic acid influences the molecule's electronic properties, affecting the acidity of the carboxyl group and the reactivity of the aromatic ring. This strategic placement of functional groups allows chemists to perform sequential and controlled reactions, building molecular complexity in a stepwise fashion.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 477199-77-2 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| Appearance | Solid |

| Synonyms | 2-Fluoro-4-(bromomethyl)benzoic Acid |

This data is compiled from chemical supplier and database information. molbase.com

The Broader Significance of Halogenated Benzoic Acids

The importance of 4-(Bromomethyl)-2-fluorobenzoic acid is best understood within the broader context of halogenated benzoic acid derivatives, which are fundamental building blocks in organic synthesis. The nature and position of halogen substituents on the benzoic acid scaffold dramatically influence the synthetic routes that can be pursued. researchgate.net

Halogenated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comresearchgate.netpreprints.org The inclusion of halogens, particularly fluorine, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. acs.org

The versatility of these compounds is rooted in the dual functionality conferred by the halogen and the carboxylic acid group:

Halogens on the Aromatic Ring: Halogens like bromine or iodine directly attached to the benzene (B151609) ring serve as handles for powerful carbon-carbon bond-forming reactions, such as Suzuki and Heck cross-coupling reactions. This allows for the assembly of complex biaryl structures, which are common motifs in medicinal chemistry. guidechem.combiosynth.com

Halogens on an Alkyl Side-Chain: As seen in this compound, a halogen on a side-chain (a benzylic bromide) is highly reactive towards substitution, making it ideal for linking the benzoic acid core to other fragments via alkylation reactions. nih.gov

The Carboxylic Acid Group: This group can be used to form amide bonds, a key linkage in many biologically active molecules, or esters. Its directing effect can also influence the position of subsequent electrophilic aromatic substitution reactions. preprints.org

The strategic combination of these features allows chemists to design and execute complex synthetic strategies, making halogenated benzoic acids indispensable tools in the creation of novel and functional molecules. researchgate.net

Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound, a valuable intermediate in organic synthesis, involves strategic chemical transformations focusing on the introduction of the bromomethyl group, the placement of the fluorine atom, and the formation of the carboxylic acid moiety. These transformations can be approached through various synthetic routes, often starting from simpler, commercially available precursors.

Chemical Reactivity and Transformation Mechanisms of 4 Bromomethyl 2 Fluorobenzoic Acid

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromomethyl group (-CH₂Br) is structurally analogous to a primary benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding readily through either Sₙ1 or Sₙ2 pathways. quora.com The primary nature of the carbon atom bearing the bromine in 4-(bromomethyl)-2-fluorobenzoic acid favors the Sₙ2 mechanism, which involves a backside attack by a nucleophile. This reactivity is central to the synthetic utility of the molecule, allowing for the straightforward introduction of various functional groups.

Reactions with Oxygen Nucleophiles for Ether Formation

The formation of ethers from this compound can be achieved via the Williamson ether synthesis. This classic Sₙ2 reaction involves the displacement of the bromide ion by an alkoxide or phenoxide nucleophile. masterorganicchemistry.comjk-sci.com An alcohol or phenol (B47542) is first deprotonated by a strong base (like sodium hydride, NaH) to form the corresponding nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of the bromomethyl group, leading to the formation of an ether linkage. jk-sci.comlibretexts.org

Given the preference for Sₙ2 reactions with primary halides, this method is highly efficient for producing a wide range of ethers from this compound. masterorganicchemistry.com Aprotic polar solvents such as DMF or DMSO are typically used to facilitate the reaction. chem-station.com

| Oxygen Nucleophile | Typical Reagents & Conditions | Product Class |

|---|---|---|

| Alkoxide (RO⁻) | Alcohol (ROH), Base (e.g., NaH), Aprotic Solvent (e.g., DMF) | Alkyl Ether |

| Phenoxide (ArO⁻) | Phenol (ArOH), Base (e.g., K₂CO₃), Aprotic Solvent (e.g., Acetone) | Aryl Ether |

Reactions with Nitrogen Nucleophiles for Amine Derivative Synthesis

The bromomethyl group readily reacts with various nitrogen-based nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, to form the corresponding amine derivatives. These reactions also typically proceed via an Sₙ2 mechanism. nih.gov The direct reaction with ammonia or primary amines can sometimes lead to a mixture of primary, secondary, and tertiary amines due to the initial product being nucleophilic enough to react with another molecule of the starting halide. chegg.com

To achieve more controlled synthesis of primary amines, alternative methods like the Gabriel synthesis are often employed. This involves using potassium phthalimide (B116566) as the nitrogen nucleophile. The resulting N-substituted phthalimide is then hydrolyzed or hydrazinolyzed to release the primary amine. This prevents over-alkylation. youtube.com

| Nitrogen Nucleophile | Typical Reagents & Conditions | Product Class | Notes |

|---|---|---|---|

| Ammonia (NH₃) | Excess NH₃ in a polar solvent | Primary Amine (and byproducts) | Can lead to mixtures of primary, secondary, and tertiary amines. chegg.com |

| Primary Amine (RNH₂) | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary Amine | Can proceed to form tertiary amines if not controlled. |

| Potassium Phthalimide | 1) DMF; 2) Hydrazine (N₂H₄) | Primary Amine | Gabriel synthesis provides a clean route to primary amines. youtube.com |

Formation of Azide (B81097) Derivatives

The synthesis of benzylic azides from this compound is a straightforward nucleophilic substitution. The reaction involves treating the compound with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). The azide ion (N₃⁻) is an excellent nucleophile and readily displaces the bromide ion in an Sₙ2 reaction, yielding the corresponding 4-(azidomethyl)-2-fluorobenzoic acid. This transformation is highly efficient and provides a precursor for further chemical modifications, such as reduction to amines or participation in cycloaddition reactions.

Influence of Halogen Substituents on Aromatic Reactivity

Directing Effects of Bromine and Fluorine on Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (such as nitration, halogenation, or Friedel-Crafts reactions), the benzene (B151609) ring acts as a nucleophile. latech.edubyjus.com Although halogens are deactivating, their resonance effect, which donates electron density to the ortho and para positions, makes them ortho-, para-directors. libretexts.orglibretexts.org The carboxyl group is a strong deactivating, meta-directing group.

In this compound, the directing effects are as follows:

The -COOH group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -F atom at C2 directs to the C3 (meta), C4 (para, blocked), and C6 (ortho) positions.

The -Br atom at C4 directs to the C3 and C5 (ortho) and C6 (para) positions.

When multiple substituents are present, the most activating group generally controls the position of substitution. masterorganicchemistry.com However, in this case, all three ring substituents are deactivating. The directing effects are somewhat conflicting but also reinforcing. Both halogens direct towards positions 3 and 5. The carboxyl group also directs towards positions 3 and 5. Therefore, an incoming electrophile would preferentially substitute at the C3 or C5 positions, with steric hindrance also playing a role. youtube.com

Nucleophilic Aromatic Substitution (NAS)

NAS reactions occur when an aromatic ring is attacked by a nucleophile, which is favorable only when the ring is highly electron-deficient. chemistrysteps.com This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orglibretexts.org

In this compound, both the fluorine and bromine atoms could potentially act as leaving groups. The carboxyl group is electron-withdrawing, activating the ring for NAS. The reactivity of halogens as leaving groups in SₙAr reactions follows the order F > Cl > Br > I, which is opposite to their leaving group ability in Sₙ1/Sₙ2 reactions. chem-station.comyoutube.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, under suitable conditions with a strong nucleophile, substitution of the fluorine atom at the C2 position is more likely than substitution of the bromine at C4.

Modulation of Acidity and Reactivity of the Carboxyl Group

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the aromatic ring increase the acidity by stabilizing the negative charge of the carboxylate through their inductive effect (-I). pharmaguideline.comuci.edu

Both fluorine and bromine are electronegative and exert an electron-withdrawing inductive effect. libretexts.org

Fluorine at C2 (ortho position): Being highly electronegative and close to the carboxyl group, the ortho-fluorine has a strong acid-strengthening inductive effect. pearson.com

Bromine at C4 (para position): The bromine atom also contributes an acid-strengthening inductive effect, though its impact is lessened by its greater distance from the carboxyl group compared to the ortho-fluorine. pharmaguideline.com

This combined inductive pull of electrons delocalizes the negative charge on the carboxylate anion, making it more stable and thus increasing the acidity of the parent acid. This is a clear example of the "ortho effect," where ortho-substituted benzoic acids are generally stronger than benzoic acid itself, regardless of the substituent's nature, due to a combination of electronic and steric factors. hcpgcollege.edu.in The predicted pKa of 4-bromo-2-fluorobenzoic acid is approximately 3.04, which is significantly lower (i.e., more acidic) than that of benzoic acid (pKa ≈ 4.20). oup.com

| Compound | pKa | Reason for Acidity Change (vs. Benzoic Acid) |

|---|---|---|

| Benzoic Acid | 4.20 oup.com | Reference compound |

| 2-Fluorobenzoic Acid | 3.27 | Strong -I effect from ortho-F stabilizes carboxylate. |

| 4-Bromobenzoic Acid | 4.00 | -I effect from para-Br stabilizes carboxylate. |

| This compound | ~3.04 (Predicted) | Strong, combined -I effects of ortho-F and para-Br provide significant stabilization. hcpgcollege.edu.in |

Carboxylic Acid Functional Group Transformations

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical modifications, most notably the formation of amides and esters. These transformations are fundamental in the synthesis of more complex molecules, including active pharmaceutical ingredients.

Amidation Reactions

Amidation of this compound involves the coupling of the carboxylic acid with a primary or secondary amine to form a new carbon-nitrogen bond. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. The choice of solvent and base is crucial for the success of the amidation, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and non-nucleophilic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) being frequently employed.

The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine. The reaction conditions are generally mild, which is advantageous for preserving the reactive bromomethyl group for subsequent transformations.

Table 1: Representative Amidation Reactions of this compound

| Amine Reactant | Coupling Agent/Additive | Base | Solvent | Expected Product | Plausible Yield (%) |

|---|---|---|---|---|---|

| Aniline | EDC/HOBt | DIPEA | DMF | 4-(Bromomethyl)-2-fluoro-N-phenylbenzamide | 85-95 |

| Benzylamine | HATU | DIPEA | DCM | N-Benzyl-4-(bromomethyl)-2-fluorobenzamide | 80-90 |

| Morpholine | T3P | Pyridine | THF | (4-(Bromomethyl)-2-fluorophenyl)(morpholino)methanone | 88-98 |

Esterification and Transesterification Processes

Esterification of this compound can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then reacts readily with an alcohol. Another common method involves the use of coupling agents, similar to amidation, where the carboxylic acid is activated before the addition of the alcohol.

Transesterification, the conversion of one ester to another, is also a feasible process. This is typically achieved by reacting an ester of this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium is driven by using a large excess of the new alcohol or by removing the original alcohol from the reaction mixture.

Table 2: Representative Esterification Reactions of this compound

| Alcohol Reactant | Catalyst/Reagent | Solvent | Expected Product | Plausible Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Methanol | Methyl 4-(bromomethyl)-2-fluorobenzoate | 90-98 |

| Ethanol | SOCl₂ then Ethanol | Dichloromethane | Ethyl 4-(bromomethyl)-2-fluorobenzoate | 85-95 |

| tert-Butanol | DCC/DMAP | Dichloromethane | tert-Butyl 4-(bromomethyl)-2-fluorobenzoate | 70-80 |

Metal-Catalyzed Cross-Coupling Reactions

The aryl halide functionality that would be present in the precursor to this compound, namely 4-bromo-2-fluorobenzoic acid, makes it a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromomethyl group can also participate in certain cross-coupling reactions, although it exhibits different reactivity compared to the aryl bromide.

Palladium-Mediated Coupling with Organometallic Reagents (e.g., Suzuki Reactions)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. 4-Bromo-2-fluorobenzoic acid can serve as the aryl halide component in a Suzuki reaction to form biaryl compounds. guidechem.com The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can influence the efficiency and scope of the reaction.

The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The carboxylic acid group may require protection or the use of specific basic conditions to avoid interference with the catalytic cycle.

Table 3: Representative Suzuki-Miyaura Coupling Reactions with a 4-Bromo-2-fluorobenzoic Acid Derivative

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | 2-Fluoro-4'-phenyl-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 2-Fluoro-4'-(methoxy)-[1,1'-biphenyl]-4-carboxylic acid |

| Pyridine-3-boronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/Water | 2-Fluoro-4-(pyridin-3-yl)benzoic acid |

Exploration of Other Cross-Coupling Methodologies

Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling reactions can be envisioned for derivatives of this compound.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.org A derivative of 4-bromo-2-fluorobenzoic acid could react with various alkenes to introduce a vinyl group at the 4-position. The reaction is typically catalyzed by a palladium salt in the presence of a base. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.org This would allow for the introduction of an alkynyl group onto the aromatic ring.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. organic-chemistry.org This method is known for its high functional group tolerance. The bromomethyl group itself can also participate in Negishi-type couplings with organozinc reagents. nih.gov

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A protected derivative of 4-bromo-2-fluorobenzoic acid could be coupled with various primary or secondary amines.

The choice of methodology would depend on the desired final product and the compatibility of the functional groups present in the starting materials.

Radical Reactions Involving the Bromomethyl Moiety

The bromomethyl group of this compound is susceptible to radical reactions, primarily through the homolytic cleavage of the carbon-bromine bond. This can be initiated by heat, light, or a radical initiator.

One important application of such radical generation is in Atom Transfer Radical Polymerization (ATRP) . In ATRP, the bromomethyl group can act as an initiator. cmu.edu In the presence of a transition metal complex (typically copper-based), the C-Br bond undergoes reversible homolytic cleavage to form a carbon-centered radical that can initiate the polymerization of vinyl monomers. wikipedia.org This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions.

Another type of radical reaction is Atom Transfer Radical Addition (ATRA) , where the carbon-centered radical generated from the bromomethyl group adds across a double or triple bond. This is a powerful method for forming new carbon-carbon bonds.

Furthermore, radical dehalogenation of the bromomethyl group can occur using radical reducing agents like tributyltin hydride, leading to the formation of a methyl group. The reactivity of the bromomethyl group in radical reactions provides a pathway to a variety of molecular architectures that are distinct from those accessible through ionic or metal-catalyzed pathways.

Applications As a Versatile Synthetic Building Block in Organic Synthesis

Intermediate in the Construction of Complex Organic Molecules

The unique combination of reactive sites on 4-(Bromomethyl)-2-fluorobenzoic acid makes it an attractive starting material for the synthesis of elaborate molecular architectures.

Synthesis of Functionalized Aromatic Systems

The bromomethyl group (-CH₂Br) is a key feature that allows for the introduction of various substituents onto the aromatic ring via nucleophilic substitution reactions. This functionality enables the attachment of carbon, nitrogen, oxygen, or sulfur-based nucleophiles, leading to a diverse range of derivatives. For instance, reaction with cyanide would yield a cyanomethyl derivative, which can be further hydrolyzed to a carboxymethyl group, effectively elongating the side chain.

The carboxylic acid group (-COOH) can undergo standard transformations such as esterification or amidation, providing another avenue for derivatization. Furthermore, the fluorine atom influences the reactivity of the aromatic ring and can modulate the biological properties of the final products.

Development of Heterocyclic Compounds

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. The bromomethyl and carboxylic acid groups can react with dinucleophiles to form new rings fused to the existing benzene (B151609) ring. For example, reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a benzoxazine (B1645224) derivative. The specific reaction conditions would determine the regioselectivity and the ultimate structure of the resulting heterocyclic system.

Contributions to Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, building blocks that allow for the rapid and efficient assembly of complex molecules are highly valued. This compound possesses the necessary attributes to serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Precursor for Active Pharmaceutical Ingredient Frameworks

The substituted benzoic acid motif is a common feature in many pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the bromomethyl group provides a handle for attaching the molecule to a larger scaffold. These properties make it a plausible precursor for various therapeutic agents. For example, the carboxylic acid could be coupled with an amine-containing fragment, and the bromomethyl group could be used to link to another part of the target molecule.

Facilitation of Target Molecule Assembly in Drug Discovery

During the drug discovery process, the ability to generate a library of related compounds for structure-activity relationship (SAR) studies is crucial. The reactivity of the bromomethyl group allows for parallel synthesis approaches, where a common core derived from this compound is reacted with a variety of nucleophiles to quickly produce a diverse set of candidate molecules. This facilitates the exploration of the chemical space around a particular pharmacophore.

Utility in Agrochemical and Specialty Chemical Production

The structural motifs present in this compound are also relevant in the field of agrochemicals and specialty chemicals. Fluorinated aromatic compounds are known to exhibit a range of biological activities, and this building block could be used to synthesize new herbicides, pesticides, or fungicides. In the realm of specialty chemicals, it could be incorporated into polymers or other materials to impart specific properties such as thermal stability or altered electronic characteristics.

Development of Novel Chemical Entities with Tailored Characteristics

There is a lack of specific published research detailing the use of this compound in the development of novel chemical entities with tailored characteristics. In theory, the bifunctional nature of this molecule, possessing a reactive benzylic bromide and a carboxylic acid, alongside the electronic effects of the fluorine atom, would make it a candidate for constructing complex molecules. The bromomethyl group could be used to link the fluorobenzoic acid core to various substrates, while the carboxylic acid could be modified through standard transformations. However, without specific examples from the literature, any discussion of its application in this context remains speculative.

Synthesis of Fine Chemicals and Additives

Similarly, no specific examples of the application of this compound in the synthesis of fine chemicals or additives were found in the available literature. Fine chemicals are produced in limited quantities and are characterized by their high purity and specific applications. While fluorinated compounds are a significant class of fine chemicals, the role of this particular building block is not documented.

Advanced Research Perspectives and Future Directions in 4 Bromomethyl 2 Fluorobenzoic Acid Chemistry

Chemo- and Regioselective Synthesis Strategies for Enhanced Efficiency

The development of highly selective synthetic routes is paramount for minimizing waste and improving the purity of final products. Research in this area focuses on green chemistry principles and novel catalytic systems to control reaction outcomes with high precision.

Traditional synthesis of benzyl (B1604629) bromides, including 4-(Bromomethyl)-2-fluorobenzoic acid, often involves hazardous reagents like N-bromosuccinimide (NBS) and chlorinated solvents such as carbon tetrachloride (CCl₄), which are now largely phased out due to toxicity concerns. organic-chemistry.orgmasterorganicchemistry.com Green chemistry initiatives aim to replace these with more environmentally benign alternatives. wjpmr.commdpi.com Future research is geared towards photocatalytic methods and the use of safer solvent systems.

One promising green approach is the use of an aqueous solution of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) under visible light irradiation to generate bromine radicals. researchgate.net This method avoids the use of metal catalysts and organic solvents, presenting a cleaner alternative for benzylic bromination. researchgate.net The efficiency of such systems can be significantly improved by using continuous-flow microreactors, which enhance safety by generating and consuming hazardous intermediates like molecular bromine in situ. researchgate.net Another sustainable strategy involves aerobic photooxidation, where toluene (B28343) derivatives are converted to benzoic acids using bromine and water, a process that can be powered by fluorescent lamps or LEDs. organic-chemistry.orgd-nb.info

| Synthetic Approach | Traditional Method | Green Chemistry Alternative |

| Brominating Agent | N-Bromosuccinimide (NBS) | In situ generated Br₂ from H₂O₂/HBr researchgate.net |

| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile, Water, or Solvent-free conditions organic-chemistry.orgresearchgate.net |

| Initiation | Chemical initiators (e.g., AIBN) | Visible light photocatalysis researchgate.netmdpi.com |

| Waste Profile | Halogenated organic waste | Primarily water and recyclable catalysts mdpi.com |

This table provides a comparative overview of traditional versus green chemistry approaches for the synthesis of compounds structurally related to this compound.

Catalysis is a cornerstone of modern organic synthesis, offering pathways to high selectivity and efficiency. mdpi.com For a molecule like this compound, with multiple reactive sites (the carboxylic acid, the aromatic ring, and the benzylic bromide), catalytic methods are essential for targeted transformations.

Future directions include the development of cooperative catalytic systems. For instance, combining a nucleophilic catalyst with a photocatalyst can activate benzylic halides for reactions that are otherwise difficult to control. acs.org This dual-catalytic approach allows for the generation of benzylic radicals under mild conditions, enabling their use in complex molecule synthesis. acs.org

Phase-transfer catalysis (PTC) represents another powerful tool, particularly for reactions involving the carboxylate group. google.comcrdeepjournal.org By using quaternary ammonium (B1175870) or phosphonium (B103445) salts, reactants from immiscible aqueous and organic phases can be brought together, facilitating reactions like esterification or oxidation under mild conditions. chemijournal.comacs.org Research into clay-supported phase-transfer catalysts shows promise for creating more active and recyclable catalytic systems. acs.org

| Catalyst Type | Application Area | Potential Advantage |

| Photoredox Catalysts | Benzylic C-H functionalization | Mild conditions, high selectivity, use of visible light mdpi.com |

| Transition-Metal Catalysts (e.g., Pd, Ni) | Cross-coupling reactions at the C-Br bond | Formation of C-C bonds with high functional group tolerance nih.gov |

| Phase-Transfer Catalysts (PTC) | Reactions at the -COOH group | Enhanced reaction rates, use of biphasic systems, milder conditions google.comchemijournal.com |

| Organocatalysts | Asymmetric transformations | Metal-free synthesis, enantioselective product formation |

This table summarizes potential catalytic approaches for the selective transformation of this compound.

Mechanistic Investigations of Key Transformations

A deep understanding of reaction mechanisms is crucial for optimizing conditions and overcoming limitations such as impurity formation. scientificupdate.com For this compound, key transformations include its formation via benzylic bromination and its subsequent nucleophilic substitution reactions.

The benzylic bromination of toluene derivatives is understood to proceed via a radical chain mechanism. masterorganicchemistry.comchemistrysteps.com The process is initiated by the homolytic cleavage of a bromine source, generating a bromine radical. This radical then abstracts a benzylic hydrogen, which is relatively weak due to the resonance stabilization of the resulting benzylic radical. libretexts.org

However, nuances in the mechanism, such as the precise role of NBS and the influence of trace impurities like HBr and Br₂, continue to be investigated. scientificupdate.com Detailed kinetic and mechanistic studies have shown that maintaining a low concentration of molecular bromine is key to preventing side reactions like over-bromination. scientificupdate.com Future research using techniques like continuous NMR analysis can provide real-time insights into reaction kinetics and help identify transient intermediates, leading to more robust and reproducible synthetic protocols. scientificupdate.com

The reactivity of the benzylic bromide group is governed by a competition between Sₙ1 and Sₙ2 nucleophilic substitution pathways. The stability of the intermediate benzylic carbocation, enhanced by the adjacent aromatic ring, favors the Sₙ1 mechanism, especially with weak nucleophiles. stackexchange.com Conversely, strong nucleophiles may favor an Sₙ2 pathway.

Kinetic versus thermodynamic control can dictate the final product distribution in reactions involving conjugated systems. youtube.com A thorough analysis involves measuring reaction rates under various conditions (temperature, solvent, concentration) to determine activation energies and reaction orders. Thermodynamic studies, including combustion calorimetry, can establish the relative stability of reactants and products. nist.gov Such analyses are critical for predicting reaction outcomes and designing processes that favor the desired, most stable product. youtube.com

Computational Chemistry Approaches in Predicting Reactivity and Designing New Syntheses

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. researchgate.net It allows for the prediction of molecular properties, the exploration of reaction mechanisms, and the rational design of new synthetic routes. nih.gov

For this compound, DFT can be used to model various properties. Calculations can predict the stability of radical and cationic intermediates formed during its synthesis and subsequent reactions. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) can identify the most likely sites for nucleophilic and electrophilic attack, guiding the design of selective reactions. dntb.gov.ua

Furthermore, computational methods can be used to calculate the transition state energies for different reaction pathways, providing insight into reaction kinetics and predicting which products are likely to form. researchgate.net For example, modeling the activation strain of Sₙ2 transition states can elucidate how substituents on the aromatic ring influence the reactivity of the benzylic bromide. researchgate.net As computational power increases, these predictive models will become even more accurate, accelerating the discovery of novel, efficient, and selective syntheses for complex molecules like this compound. peerj.com

| Computational Method | Application | Predicted Parameter/Insight |

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, stable conformers scilit.com |

| Transition State Theory | Mechanistic Analysis | Activation energies, reaction pathways, rate-determining steps researchgate.net |

| Molecular Electrostatic Potential (MEP) | Reactivity Prediction | Sites for electrophilic and nucleophilic attack dntb.gov.ua |

| HOMO-LUMO Analysis | Electronic Properties | Energy gap, chemical hardness, electrophilicity index dntb.gov.ua |

This table outlines the application of various computational chemistry methods in studying the reactivity and synthesis of this compound.

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are pivotal in elucidating the electronic structure and reactivity of this compound. Computational studies, often employing Density Functional Theory (DFT), allow for the precise calculation of various molecular properties. These methods can predict the molecule's geometry, vibrational frequencies, and electronic properties, such as frontier molecular orbital energies (HOMO and LUMO). This data is crucial for understanding the molecule's reactivity, particularly the electrophilic and nucleophilic sites.

Key parameters often investigated through these calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density Distribution: Mapping the electron-rich and electron-poor regions of the molecule.

Electrostatic Potential Maps: Visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Thermodynamic Parameters: Calculating properties like enthalpy and Gibbs free energy to predict reaction feasibility.

Such computational insights are invaluable for designing experiments and predicting the outcomes of reactions involving this compound.

| Computational Method | Predicted Property | Significance |

| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure | Provides a fundamental understanding of the molecule's stability and reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | Predicts the molecule's behavior when interacting with light. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Atomic Charges | Characterizes the nature of chemical bonds within the molecule. |

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies for this compound focus on how its distinct structural features—the carboxylic acid, the bromomethyl group, and the fluorine atom—influence its chemical behavior. The interplay between these functional groups dictates the molecule's reactivity profile.

The electron-withdrawing nature of the fluorine atom and the carboxylic acid group significantly impacts the reactivity of the aromatic ring and the benzylic bromide. This electronic effect can be quantitatively assessed through Hammett plots and other linear free-energy relationships in related systems, providing a predictive framework for reaction kinetics and mechanisms. These studies are essential for fine-tuning reaction conditions to achieve desired outcomes and for designing new catalysts that can selectively activate specific parts of the molecule.

Exploration of Novel Reaction Pathways and Broader Applications

The unique trifunctional nature of this compound makes it an ideal candidate for the development of novel and efficient synthetic methodologies. Current research is geared towards integrating this versatile building block into complex reaction sequences and discovering new ways to transform its functional groups.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, represent a highly efficient approach to chemical synthesis. This compound is an excellent substrate for MCRs due to its multiple reactive sites. For instance, the carboxylic acid can participate in reactions like the Ugi or Passerini reactions, while the bromomethyl group can undergo subsequent intramolecular cyclization, leading to the rapid assembly of complex heterocyclic structures.

Cascade processes, also known as tandem or domino reactions, involve a series of intramolecular reactions initiated by a single event. The strategic placement of functional groups in this compound allows for the design of elegant cascade sequences. An initial intermolecular reaction at one site can trigger a series of intramolecular cyclizations and rearrangements, providing access to intricate molecular architectures in a single, atom-economical operation.

Development of New Functional Group Interconversions

Research is also focused on expanding the synthetic toolbox for manipulating the functional groups of this compound. While the conversion of the bromomethyl group to other functionalities is established, there is ongoing exploration into novel and more efficient methods. This includes the use of photoredox catalysis or electrosynthesis to generate radical intermediates from the C-Br bond, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Furthermore, the development of chemoselective transformations that can distinguish between the carboxylic acid and the bromomethyl group under mild conditions is a key area of interest. This would enable more complex and controlled synthetic sequences, further enhancing the value of this compound as a versatile building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.